5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-(4-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c1-3-22-18-20-12-17(14-6-8-15(19)9-7-14)21(18)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMYISGGHJPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the bromophenyl, ethylthio, and p-tolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
- 5-(4-fluorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
- 5-(4-methylphenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
Uniqueness
Compared to its analogs, 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole exhibits unique reactivity due to the presence of the bromine atom. This makes it particularly useful in substitution reactions and as a precursor for further functionalization. Its distinct electronic and steric properties also contribute to its specific biological activities.
Biological Activity
5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family, characterized by the presence of a bromophenyl group, an ethylthio group, and a p-tolyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : Achieved through condensation reactions involving α-haloketones and aldehydes.
- Introduction of Functional Groups : The bromophenyl, ethylthio, and p-tolyl groups are introduced via substitution reactions, often requiring catalysts and controlled conditions for optimal yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines:
- In Vitro Studies : Research indicates that this compound exhibits significant antiproliferative activity against cancer cell lines such as A549 (lung), SGC-7901 (gastric), and HeLa (cervical) cells. For instance, one study reported an IC50 value of approximately against these cell lines, demonstrating its potency compared to established chemotherapeutics like 5-Fluorouracil (5-FU) .
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating the expression of apoptosis-related proteins. Specifically, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels, leading to enhanced apoptosis rates compared to control treatments .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antimicrobial activity with MIC values indicating strong inhibition against various bacterial strains. For example, derivatives similar to this compound have shown MIC values as low as against pathogens like Staphylococcus aureus .
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | Structure | 18.53 µM | <0.22 µg/mL |
| 5-(4-chlorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole | - | TBD | TBD |
| 5-(4-fluorophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole | - | TBD | TBD |
Case Studies
Several case studies have documented the biological effects of imidazole derivatives:
- Study on Apoptosis Induction : A specific case study demonstrated that treatment with a closely related imidazole derivative resulted in a apoptosis rate in HeLa cells after 24 hours, significantly outperforming traditional chemotherapeutics .
- Antimicrobial Evaluation : Another study reported that derivatives displayed excellent activities against both gram-positive and gram-negative bacteria, indicating broad-spectrum efficacy .
Q & A
Q. What are the standard synthetic routes for preparing 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole?
The synthesis typically involves cyclocondensation reactions. For example, tri-substituted imidazoles can be synthesized via a one-pot reaction using aryl aldehydes, ammonium acetate, and substituted thiols under reflux in ethanol or acetic acid . Key steps include:
- Cyclocondensation : Reacting 4-bromobenzaldehyde derivatives with p-toluidine and ethyl mercaptan in the presence of a catalyst (e.g., iodine or silica-supported acids).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol to isolate the product.
- Yield optimization : Adjusting molar ratios (e.g., 1:1:1.2 for aldehyde:amine:thiol) and reaction time (6–12 hours) .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
A multi-technique approach is used:
- Melting point analysis : Compare experimental values with literature data to assess purity .
- Spectroscopy :
- Elemental analysis : Validate C, H, N, and S content within 0.3% of theoretical values .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Systematic optimization via Design of Experiments (DOE) is recommended:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., silica-supported H₃PO₄) to reduce side reactions .
- Temperature control : Microwave-assisted synthesis at 80–100°C can reduce reaction time from hours to minutes .
- Byproduct analysis : Use LC-MS or TLC to identify impurities (e.g., unreacted aldehydes) and adjust stoichiometry .
Q. How can complex NMR spectral overlaps be resolved for unambiguous structural confirmation?
Advanced techniques include:
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Isotopic labeling : Introduce deuterated solvents (e.g., DMSO-d₆) to simplify splitting patterns.
- Dynamic NMR : Analyze temperature-dependent shifts for conformationally flexible groups (e.g., ethylthio) .
- Reference compounds : Compare with spectra of structurally analogous imidazoles (e.g., 2-(4-chlorophenyl) analogs) .
Q. What in vitro models are suitable for evaluating the compound’s biological activity?
Q. How can the compound’s stability under physiological conditions be assessed?
- HPLC-based stability studies : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to monitor degradation products over 24–72 hours at 37°C .
- Metabolite profiling : Incubate with liver microsomes and identify metabolites via LC-HRMS .
- pH stability : Test solubility and degradation in buffers (pH 2–9) to simulate gastrointestinal and systemic conditions .
Q. How are computational docking studies performed to predict binding modes?
- Protein preparation : Retrieve target structures (e.g., fungal CYP51) from the PDB and optimize hydrogen bonding networks .
- Ligand parameterization : Generate 3D conformers of the compound using software like Open Babel and assign partial charges .
- Docking simulations : Use AutoDock Vina or Schrödinger Glide to assess binding affinity (ΔG) and key interactions (e.g., bromophenyl with hydrophobic pockets, ethylthio with catalytic residues) .
- Validation : Compare predicted poses with crystallographic data of similar imidazole-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
